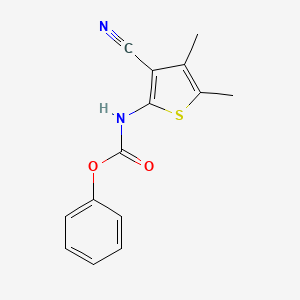
phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C14H12N2O2S . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate consists of a phenyl group attached to a carbamate group, which is in turn attached to a 3-cyano-4,5-dimethylthiophene group .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate:
Medicinal Chemistry
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate has shown potential in medicinal chemistry due to its structural properties. Thiophene derivatives, including this compound, are known for their diverse biological activities. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties . The presence of the cyano group and the carbamate moiety enhances its pharmacological profile, making it a promising candidate for drug development.
Antimicrobial Agents
This compound has been studied for its antimicrobial properties . The thiophene ring system is known to exhibit significant activity against a variety of microbial strains. Research has shown that modifications on the thiophene ring, such as the addition of cyano and carbamate groups, can enhance its effectiveness against bacteria and fungi .
Organic Electronics
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is also of interest in the field of organic electronics. Thiophene derivatives are widely used in the development of organic semiconductors due to their excellent electronic properties. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and wearable electronic devices .
Corrosion Inhibitors
The compound has potential applications as a corrosion inhibitor . Thiophene derivatives are known to protect metals from corrosion by forming a protective film on the metal surface. The presence of the cyano and carbamate groups in this compound enhances its ability to adsorb onto metal surfaces, providing effective corrosion protection .
Material Science
In material science, phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate can be used in the synthesis of advanced materials . Its unique chemical structure allows it to be incorporated into polymers and composites, enhancing their mechanical and thermal properties. This makes it useful in the development of high-performance materials for various industrial applications .
Photovoltaic Applications
The compound is also being explored for its use in photovoltaic applications . Thiophene-based materials are known for their ability to absorb light and convert it into electrical energy. This compound can be used in the active layer of organic solar cells, improving their efficiency and stability .
Pharmaceutical Intermediates
Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate can serve as a pharmaceutical intermediate in the synthesis of various drugs. Its unique structure allows it to be used as a building block in the synthesis of complex molecules with therapeutic potential. This makes it valuable in the pharmaceutical industry for the development of new medications .
Chemical Sensors
Lastly, this compound has potential applications in the development of chemical sensors . Thiophene derivatives are known for their sensitivity to various chemical analytes. The presence of the cyano and carbamate groups in this compound enhances its ability to interact with target molecules, making it useful in the design of sensors for detecting environmental pollutants and other hazardous substances .
Safety and Hazards
Propiedades
IUPAC Name |
phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-10(2)19-13(12(9)8-15)16-14(17)18-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTLCRJYSUBUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)
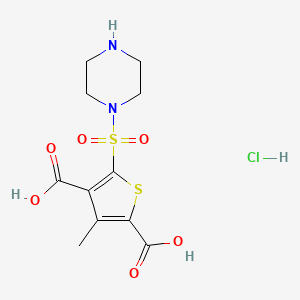
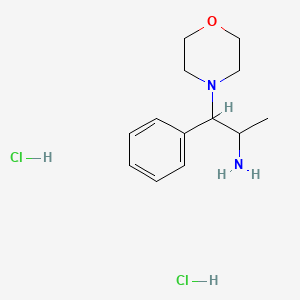
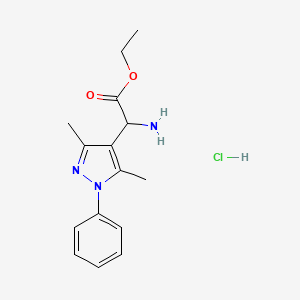
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
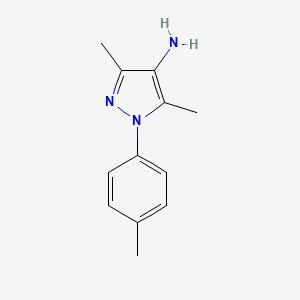
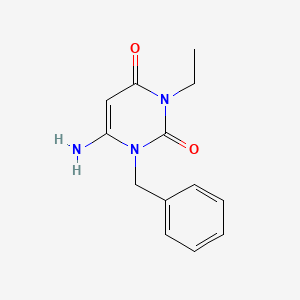
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)